2-Ethyl-5-iodo-1,3,4-thiadiazole 2-Ethyl-5-iodo-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743204
InChI: InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3
SMILES:
Molecular Formula: C4H5IN2S
Molecular Weight: 240.07 g/mol

2-Ethyl-5-iodo-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC15743204

Molecular Formula: C4H5IN2S

Molecular Weight: 240.07 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-iodo-1,3,4-thiadiazole -

Specification

Molecular Formula C4H5IN2S
Molecular Weight 240.07 g/mol
IUPAC Name 2-ethyl-5-iodo-1,3,4-thiadiazole
Standard InChI InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Standard InChI Key VQTJRZZHQZNLKF-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)I

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula C₄H₅IN₂S corresponds to a planar heterocyclic system with distinct physicochemical properties. Key descriptors include:

PropertyValue
Molecular Weight240.07 g/mol
IUPAC Name2-ethyl-5-iodo-1,3,4-thiadiazole
InChI KeyVQTJRZZHQZNLKF-UHFFFAOYSA-N
Canonical SMILESCCC₁=NN=C(S1)I
PubChem CID63384145

The iodine atom contributes to the compound’s polarizability, while the ethyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Manufacturing

General Synthetic Strategies

Thiadiazoles are commonly synthesized via cyclization reactions or halogenation of preformed heterocycles. For 2-ethyl-5-iodo-1,3,4-thiadiazole, a plausible route involves:

  • Alkylation: Introducing the ethyl group via nucleophilic substitution on a precursor such as 5-iodo-1,3,4-thiadiazole.

  • Halogenation: Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

An alternative approach, inferred from related syntheses, employs hydrazonoyl halides as intermediates. For example, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate reacts with iodinating agents to yield iodinated derivatives .

Optimization Challenges

Key challenges include minimizing diiodination byproducts and ensuring regioselectivity. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for achieving high yields .

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is being explored for:

  • Kinase Inhibitors: Imidazo[2,1-b][1, thiadiazole derivatives show promise in targeting oncogenic kinases .

  • Antibacterial Agents: Hybrid molecules combining thiadiazole and triazole moieties exhibit broad-spectrum activity .

Prodrug Design

Patent literature highlights the utility of thiadiazole derivatives as prodrugs. For instance, esterification of carboxyl groups improves bioavailability, with in vivo cleavage regenerating active metabolites .

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against cancer cell lines and microbial pathogens.

  • Structural Modifications: Explore replacing iodine with other halogens or functional groups to optimize pharmacokinetics.

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

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